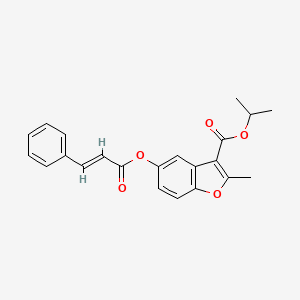

(E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate

Descripción

(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-based organic compound characterized by a cinnamoyloxy substituent at the 5-position of the benzofuran core, an isopropyl ester group at the 3-position, and a methyl group at the 2-position.

Propiedades

IUPAC Name |

propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-14(2)25-22(24)21-15(3)26-19-11-10-17(13-18(19)21)27-20(23)12-9-16-7-5-4-6-8-16/h4-14H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBLYLGJMFCRJW-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The cinnamoyloxy group can be introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the isopropyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Friedel-Crafts acylation and esterification reactions typically use aluminum chloride (AlCl₃) and acetic anhydride (Ac₂O), respectively.

Major Products Formed:

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted benzofurans.

Aplicaciones Científicas De Investigación

(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mecanismo De Acción

The mechanism by which (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its specific application. For example, if used as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The molecular targets and pathways involved would be those associated with inflammation and pain signaling.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate and structurally analogous benzofuran derivatives:

*Calculated based on molecular formulas.

Analysis of Substituent Effects

- Cinnamoyloxy vs. In contrast, the methoxycarbonyl-ethoxy group in the analog from lacks aromaticity, which may reduce such interactions . The acetyloxy group in is even smaller, favoring solubility but limiting hydrophobic interactions .

- Ester Groups : The isopropyl ester (target compound) is bulkier than the ethyl ester (), likely increasing lipophilicity and membrane permeability. This could influence pharmacokinetic properties like absorption and bioavailability.

Crystallographic and Computational Studies

These tools could resolve the (E)-configuration of the cinnamoyloxy group and assess conformational stability . discusses enantiomorph-polarity estimation, relevant if the compound exhibits chirality due to non-planar substituents .

Actividad Biológica

(E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, including structure-activity relationships, synthesis methods, and biological evaluations.

Chemical Structure and Synthesis

The compound belongs to the benzofuran class, which is characterized by a fused aromatic ring system. The synthesis of benzofuran derivatives often involves various methods, including microwave-assisted synthesis and traditional organic reactions. For instance, the compound can be synthesized through a multi-step process involving the preparation of benzofuran cores followed by functionalization with cinnamoyloxy and isopropyl groups.

Key Synthesis Steps:

- Formation of Benzofuran Core: The benzofuran structure can be synthesized from readily available precursors using methods such as carbethoxylation followed by condensation reactions.

- Functionalization: The introduction of the cinnamoyloxy group and isopropyl ester can be achieved via esterification reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate. The structure-activity relationship (SAR) indicates that modifications on the benzofuran core significantly influence biological activity.

- Cytotoxicity Studies: Compounds derived from benzofuran structures have been tested against various cancer cell lines. For example, a related series demonstrated IC50 values ranging from 3.27 μM to 9.71 μM against HCT116 and MIA PaCa2 cell lines, indicating significant cytotoxic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | HCT116 | 9.71 ± 1.9 |

| 6b | MIA PaCa2 | 7.48 ± 0.6 |

| 6c | HCT116 | 3.27 ± 1.1 |

The mechanism of action appears to involve the inhibition of glycogen synthase kinase-3β (GSK3β), leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some benzofuran derivatives exhibit antimicrobial activity against various pathogens. Preliminary investigations have shown that certain compounds display significant inhibition against Gram-positive bacteria and fungi.

- Antimicrobial Testing: In studies involving halogenated benzofurans, compounds showed minimum inhibitory concentrations (MIC) ranging from 100 to 200 μg/mL against bacterial strains such as C. albicans and C. parapsilosis .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| III | Gram-positive | 200 |

| VI | C. albicans | 100 |

The biological activities of (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate can be attributed to its ability to interact with specific molecular targets:

- TMEM16A Inhibition: Some studies have identified that related compounds can inhibit calcium-activated chloride channels (CaCCs), specifically TMEM16A, with low IC50 values indicating potent activity . This suggests that such compounds could be explored for therapeutic applications in conditions where CaCCs are implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.